Tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C11H17FN2O2 It is a piperidine derivative, characterized by the presence of a cyano group and a fluorine atom on the piperidine ring, as well as a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the cyano and fluorine groups. One common method involves the use of tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as methanol and catalysts like palladium on activated carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can convert the cyano group to an amine .
Scientific Research Applications
Tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate
- Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate
- Tert-butyl (3S)-4-cyano-3-fluoropiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both cyano and fluorine groups on the piperidine ring enhances its potential for
Properties
Molecular Formula |
C11H17FN2O2 |
---|---|
Molecular Weight |
228.26 g/mol |
IUPAC Name |
tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17FN2O2/c1-11(2,3)16-10(15)14-5-4-9(12)8(6-13)7-14/h8-9H,4-5,7H2,1-3H3 |
InChI Key |
NATAHAAGMMAABE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C#N)F |
Origin of Product |
United States |
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